4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Addressing the challenge of limited SAR dimensionality in thiophene-based drug discovery, this multi-functionalized building block provides three orthogonal synthetic handles (2-COOH, 4-Cl, 5-SCH₃) for independent diversification without protecting group manipulation. • Enables parallel library synthesis with 50% greater chemical space coverage vs. di-substituted analogs. • 5-SCH₃ oxidation ladder (SCH₃ → SOCH₃ → SO₂CH₃) tunes electronic properties across ~0.7 Hammett σₚ units. • XLogP3 = 3.9 supports CNS drug discovery programs requiring BBB permeability. • Batch-specific QC data (NMR, HPLC, GC) provided at 97% purity.

Molecular Formula C7H5ClF2O3S2
Molecular Weight 274.7 g/mol
Cat. No. B12079103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid
Molecular FormulaC7H5ClF2O3S2
Molecular Weight274.7 g/mol
Structural Identifiers
SMILESCSC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl
InChIInChI=1S/C7H5ClF2O3S2/c1-14-6-2(8)3(13-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12)
InChIKeyJLXUJVIZRPFTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multi-Functionalized Thiophene Scaffold for Drug Discovery and Agrochemical Research


4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid (CAS 1707727-86-3, MF: C₇H₅ClF₂O₃S₂, MW: 274.69 g/mol) is a multi-functionalized thiophene-2-carboxylic acid derivative characterized by the simultaneous presence of a 4-chloro substituent, a 3-difluoromethoxy group, and a 5-methylthio moiety on the thiophene core. Computed physicochemical properties include an XLogP3 of 3.9, a topological polar surface area of 100 Ų, and 7 hydrogen bond acceptors [1]. The compound is commercially available at 95–97% purity for research use, with batch-specific analytical quality control data (NMR, HPLC, GC) provided by established suppliers .

Multi-functionalized thiophene scaffold with 4-chloro, 3-difluoromethoxy, and 5-methylthio groups
Computed lipophilicity (XLogP3 3.9) supports CNS permeability research
Three orthogonal synthetic handles enable parallel library synthesis and fragment elaboration
Dual-supplier sourcing with batch-specific QC (NMR, HPLC, GC) at 95–97% purity

Why Generic Substitution with Simpler Thiophene-2-carboxylic Acids Is Unjustified


The thiophene-2-carboxylic acid scaffold is a validated pharmacophore for D-amino acid oxidase (DAO/DAAO) inhibition, where even minor substituent changes (e.g., 5-Cl vs 5-Br vs 5-CH₃) produce IC₅₀ values spanning two orders of magnitude (0.04 µM to >100 µM) [1]. In microbicidal thiophene-2-carboxylic acid derivatives, the identity and position of halogen, alkylthio, and halogenoalkoxy substituents critically determine fungicidal potency, with the patent literature explicitly stating that specific substitution patterns yield 'considerably better fungicidal activity than the prior-art thiophene-carboxylic acid derivatives of the same indication which have the most similar constitution' [2]. The target compound's unique combination of a 4-chloro electron-withdrawing group, a 3-difluoromethoxy lipophilic/electronically-modulating group, and a 5-methylthio oxidizable moiety has no direct equivalent among commercially available thiophene-2-carboxylic acid analogs. Consequently, the biological, physicochemical, and synthetic properties of this compound cannot be approximated by substituting any mono- or di-substituted analog.

Loss of 4-chloro substituent
Removing the 4-Cl reduces lipophilicity by an estimated ΔXLogP3 of ~0.7–0.8, potentially altering membrane permeability and CNS exposure profiles compared to the des-chloro analog.
Absence of 5-methylthio oxidation handle
Analogs with 5-OCH₃ or 5-H lack the tunable electronic modulation (sulfide → sulfoxide → sulfone) that enables systematic SAR exploration without scaffold resynthesis.
Simpler substitution patterns cannot approximate biological response
Literature on thiophene-2-carboxylic acid DAO inhibitors shows IC₅₀ values spanning two orders of magnitude with minor substituent changes; the specific 4-Cl/3-OCHF₂/5-SCH₃ combination may drive a distinct activity profile not captured by di-substituted analogs.

Quantified Differentiation Against Closest Structural Analogs


Enhanced Lipophilicity from 4-Chloro Substitution Improves Predicted Membrane Permeability

The 4-chloro substituent on the target compound confers a significant increase in computed lipophilicity compared to the 4-des-chloro analog (3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid, CAS 1707727-81-8). The target compound's XLogP3 value is 3.9 [1], whereas the 4-des-chloro analog has a lower XLogP3 consistent with its reduced molecular weight and absence of the chlorine atom. Based on established Hansch substituent constants (π Cl ≈ +0.71 for aromatic substitution), the 4-chloro group contributes an estimated ΔXLogP3 of approximately +0.7 to +0.8 relative to the 4-H comparator. This lipophilicity enhancement is expected to improve passive membrane permeability and blood-brain barrier penetration potential, which is critical for CNS-targeted drug discovery programs.

Lipophilicity shift
Class-level
ΔXLogP3 +0.7 to +0.8 vs. 4-des-Cl
Supports CNS permeability modeling
Computed via PubChem XLogP3; comparator value estimated by substructure subtraction
Lipophilicity Drug-likeness Membrane permeability

Orthogonal Synthetic Handles Enable Sequential Derivatization

The target compound uniquely combines three chemically orthogonal functional groups that enable sequential, site-selective derivatization: (i) the carboxylic acid at position 2 undergoes amide coupling and esterification; (ii) the 4-chloro substituent serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution; and (iii) the 5-methylthio group can be selectively oxidized to the sulfoxide or sulfone (using H₂O₂ or m-CPBA) to modulate electronic properties and metabolic stability [1]. The closest commercially available analog, 3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid (CAS 1707727-81-8), lacks the 4-chloro handle, reducing the number of accessible diversification vectors from three to two . Similarly, 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid lacks the 5-methylthio oxidation handle, limiting the ability to tune polarity and hydrogen-bonding capacity through sulfoxide/sulfone formation.

Synthetic handles
Reported
3 orthogonal handles (COOH, Cl, SCH₃) vs. 2 in di-substituted analogs
Enables broader parallel library synthesis
Based on established functional group reactivity; not tested in a single comparative study
Synthetic versatility Parallel derivatization Fragment elaboration

Batch-Specific Analytical QC Supports Reproducible Biological Assays

Commercially available batches of 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid are supplied at certified purities of 95% (AKSci) and 97% (Bidepharm) , with vendors providing batch-specific analytical documentation including NMR, HPLC, and GC data . In contrast, the closest analog 3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid (CAS 1707727-81-8) is supplied at 97% purity , but the target compound's additional quality documentation and dual-supplier sourcing provide enhanced procurement confidence. While both compounds are available at >95% purity, the target compound benefits from multiple independent quality verification streams, reducing the risk of batch-to-batch variability that could compromise dose-response reproducibility in biological assays.

Batch QC documentation
Specification review
95–97% purity with NMR, HPLC, GC; dual-supplier sourcing
Supports batch-to-batch reproducibility
Supplier-provided analytical data; not an inter-laboratory comparison
Quality control Reproducibility Procurement confidence

5-Methylthio Substituent Enables Electronic Tuning via Oxidation State Modulation

The 5-methylthio (-SCH₃) substituent on the target compound provides a unique electronic tuning capability through controlled oxidation to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). This is distinct from the 5-methoxy analog (4-chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid, CAS 1707609-77-5) , where the oxygen atom cannot be further oxidized. Literature on analogous aryl difluoromethyl ether and thioether derivatives demonstrates that the electronic properties (σₚ Hammett constants) differ substantially between -SCH₃ (σₚ ≈ 0.00) and -SO₂CH₃ (σₚ ≈ +0.72), providing a tunable electron-withdrawing gradient [1]. This oxidation-dependent electronic modulation allows investigators to systematically vary the electron density on the thiophene ring without altering other substituents, a capability unavailable in 5-halogen or 5-alkoxy analogs where the electronic character is fixed.

Electronic tunability
Class-level
σₚ ~0.00 (SCH₃) to +0.72 (SO₂CH₃)
Supports electronic SAR exploration via oxidation
Hammett constants from literature analogs; not measured on this thiophene scaffold
Electronic modulation Sulfoxide/sulfone chemistry Metabolic stability

Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery Requiring Enhanced Blood-Brain Barrier Penetration

The computed XLogP3 of 3.9 [1] positions this compound favorably for CNS drug discovery programs where lipophilicity is a prerequisite for blood-brain barrier permeability. The 4-chloro substituent contributes an estimated ΔXLogP3 of approximately +0.7 to +0.8 relative to the 4-des-chloro analog, providing a measurable advantage for programs targeting neurological indications. The thiophene-2-carboxylic acid scaffold is a validated pharmacophore for DAO inhibition, making this building block suitable for developing next-generation schizophrenia therapeutics [2].

Fragment-Based Lead Generation with Multiple Orthogonal Derivatization Vectors

With three chemically orthogonal synthetic handles (2-COOH, 4-Cl, 5-SCH₃), this compound serves as a versatile fragment for parallel library synthesis. Each handle can be independently modified without protecting group manipulation on the other positions, enabling efficient SAR exploration. This 3-vector diversification capability represents a 50% increase in accessible chemical space compared to di-substituted analogs such as 3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid, which lacks the 4-Cl cross-coupling handle.

Electronic Property Optimization via Post-Synthetic Oxidation of 5-Methylthio Group

Research programs requiring systematic modulation of thiophene ring electron density can exploit the oxidation ladder of the 5-methylthio group (SCH₃ → SOCH₃ → SO₂CH₃) to tune electronic properties across approximately 0.7 Hammett σₚ units without scaffold re-synthesis [3]. This capability is unavailable in 5-methoxy analogs such as 4-chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid (CAS 1707609-77-5), where the oxygen atom cannot undergo further oxidation. The resulting sulfones also exhibit improved metabolic stability compared to the parent thioether, addressing a common liability in thioether-containing drug candidates.

Agrochemical Fungicide Discovery with Microbicidal Thiophene Derivatives

The patent literature establishes that thiophene-2-carboxylic acid derivatives with specific halogen and alkylthio substitution patterns exhibit 'considerably better fungicidal activity than prior-art analogs of the most similar constitution' [4]. The target compound's unique combination of 4-chloro, 3-difluoromethoxy, and 5-methylthio substituents maps onto the pharmacophoric requirements outlined in US6013664A, making it a compelling intermediate for synthesizing novel microbicidal agents. The 5-methylthio group, in particular, is a recognized substituent in agrochemical thiophene derivatives, where sulfur-containing moieties contribute to target binding via hydrophobic and electronic interactions.

Application
Selection Property
Validation Focus
CNS drug discovery programs
Computed lipophilicity profile supporting BBB permeability research
Membrane permeability and CNS exposure modeling
Fragment-based lead generation
Multiple orthogonal derivatization handles (COOH, Cl, SCH₃)
Library diversification and SAR efficiency
Thiophene electronic modulation studies
Oxidation state control of 5-methylthio group (sulfide→sulfoxide→sulfone)
Electronic substituent effects via Hammett σ tuning
Agrochemical fungicide discovery
Halogen/alkylthio substitution pattern matching patented microbicidal pharmacophore
Microbicidal activity screening in line with reported structure-activity relationships
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